Trimethylsilyl heptafluorobutyrate

Hydroxy Fatty Acids Negative-Ion Chemical Ionization Trace Analysis

Trimethylsilyl heptafluorobutyrate (TMS-HFB; CAS 24929-99-5) is a bifunctional silylation and acylation reagent, classified as a trimethylsilyl ester of heptafluorobutyric acid. With the molecular formula C₇H₉F₇O₂Si and a molecular weight of 286.22 g/mol, it is supplied as a colorless to pale yellow liquid that hydrolyzes upon moisture exposure.

Molecular Formula C7H9F7O2Si
Molecular Weight 286.22 g/mol
CAS No. 24929-99-5
Cat. No. B3119289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl heptafluorobutyrate
CAS24929-99-5
Molecular FormulaC7H9F7O2Si
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H9F7O2Si/c1-17(2,3)16-4(15)5(8,9)6(10,11)7(12,13)14/h1-3H3
InChIKeyQJNOXYMMNNVXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl Heptafluorobutyrate (CAS 24929-99-5) Baseline Specifications for GC-MS Derivatization Procurement


Trimethylsilyl heptafluorobutyrate (TMS-HFB; CAS 24929-99-5) is a bifunctional silylation and acylation reagent, classified as a trimethylsilyl ester of heptafluorobutyric acid . With the molecular formula C₇H₉F₇O₂Si and a molecular weight of 286.22 g/mol, it is supplied as a colorless to pale yellow liquid that hydrolyzes upon moisture exposure . The compound introduces both the volatile trimethylsilyl (TMS) moiety and the electron-capturing heptafluorobutyryl (HFB) group in a single derivatization step, a capability that distinguishes it from monofunctional silylating agents such as BSTFA or MSTFA .

Why BSTFA or MSTFA Cannot Replace Trimethylsilyl Heptafluorobutyrate in Electron-Capture Detection Workflows


Generic silylation reagents such as BSTFA, MSTFA, or BSA generate only trimethylsilyl derivatives, which lack the high electron affinity required for sensitive electron-capture detection (ECD) or negative-ion chemical ionization (NICI) mass spectrometry [1]. Trimethylsilyl heptafluorobutyrate introduces the perfluorinated heptafluorobutyryl group, dramatically increasing the analyte's electron-capturing cross-section. Substituting TMS-HFB with a monofunctional TMS reagent in an ECD or NICI-GC-MS method will result in a quantifiable loss of sensitivity—often exceeding an order of magnitude—and may preclude trace-level quantification entirely [2].

Quantitative Comparator Evidence: Trimethylsilyl Heptafluorobutyrate vs. Trimethylsilyl Ethers in GC-MS Sensitivity and Chromatographic Behavior


20-Fold Signal Enhancement in Negative-Ion Chemical Ionization MS for Hydroxy Fatty Acid Heptafluorobutyrates vs. Trimethylsilyl Ethers

Derivatization with heptafluorobutyrate (HFB) reagents provides a quantifiable sensitivity advantage over trimethylsilyl (TMS) ethers when analyzed by negative-ion chemical ionization mass spectrometry (NICI-MS). In a study of hydroxy fatty acid methyl esters, HFB derivatives exhibited a 20-fold higher response in negative scan mode compared to positive scan mode, and the detection limit in negative CI-MS was approximately 1 fg (10⁻¹⁵ g) [1]. This high sensitivity is attributable to the strong electron-capturing properties of the perfluorinated heptafluorobutyryl group, a property absent in TMS derivatives.

Hydroxy Fatty Acids Negative-Ion Chemical Ionization Trace Analysis

Sub-Picogram Detection Sensitivity for Mycotoxin Heptafluorobutyryl Derivatives vs. Trimethylsilyl Derivatives in GC-MS

A direct comparison of heptafluorobutyryl (HFB) and trimethylsilyl (TMS) derivatives of the mycotoxins verrucarol (VER) and trichodermol (TRID) revealed that HFB derivatives exhibited significantly higher detection sensitivity in GC-MS analysis. HFB derivatives showed little MS fragmentation and provided sub-picogram detection limits when injected onto the GC column, while TMS derivatives yielded lower sensitivity and more extensive fragmentation [1]. Optimal performance was achieved by combining HFB derivatization with negative-ion chemical ionization (NICI) and MS/MS.

Mycotoxins GC-MS Indoor Air Quality

Flame Ionization Detector Response Factors: Heptafluorobutyrate Derivatives Show Distinct Retention and Sensitivity Profiles vs. TMS and TFA Derivatives

A systematic comparison of steroid derivatives on multiple stationary phases (OV-1, OV-17, OV-101, XE-60) established that heptafluorobutyrate (HFB) esters exhibit characteristic retention behavior and flame ionization detector (FID) response factors that differ from trimethylsilyl ether (TMSi) and trifluoroacetyl (TFA) derivatives. The study documented relative retention data and FID sensitivity values, demonstrating that HFB derivatives provide a distinct selectivity profile that can resolve co-eluting compounds unresolved by TMSi derivatives [1].

Steroids Flame Ionization Detection Retention Index

Mixed TMS-HFB Derivatives Enable Selective Estrogen Quantification with Enhanced Analytical Specificity

The mixed derivative estradiol-3-trimethylsilyl ether-17-heptafluorobutyrate (E2-3-TMS-17-HFB) was developed to exploit the unique ability of phenolic estrogens to undergo selective perfluoroacyl ester exchange with a trialkylsilyl ether. This derivatization strategy produced a derivative with 'excellent analytical properties' for GC-MS analysis, enabling sensitive and specific quantification of estradiol in biological matrices using stable isotope dilution [1]. The approach leverages the complementary properties of the TMS group (volatility enhancement) and the HFB group (electron-capture sensitivity).

Estrogens Stable Isotope Dilution Selective Derivatization

High-Value Application Scenarios for Trimethylsilyl Heptafluorobutyrate in Trace Analytical Laboratories


Trace Analysis of Hydroxy Fatty Acids in Biological Fluids and Tissues

Laboratories analyzing hydroxy fatty acids in plasma, urine, or tissue biopsies should utilize TMS-HFB derivatization when NICI-GC-MS is employed. The 20-fold signal enhancement observed for HFB derivatives directly enables quantification at the low picogram to femtogram level, a requirement for studies of lipid mediators and metabolic pathways where analyte abundance is inherently low [1].

Screening for Macrocyclic Trichothecene Mycotoxins in Indoor Environmental Samples

For environmental monitoring programs investigating Stachybotrys contamination in buildings, TMS-HFB derivatization followed by NICI-GC-MS/MS is the methodologically validated approach to achieve sub-picogram detection limits for verrucarol and trichodermol. Substitution with TMS-only reagents would raise the limit of detection above actionable thresholds, potentially missing hazardous exposures [2].

Resolution of Co-Eluting Steroid Isomers in Clinical Endocrinology Assays

Clinical laboratories encountering poor chromatographic resolution of steroid isomers (e.g., androsterone/etiocholanolone) when using TMS derivatization should evaluate TMS-HFB derivatives. Published retention index data confirm that HFB esters provide altered selectivity on standard methylsilicone phases, offering a straightforward path to baseline resolution without method redevelopment or column changes [3].

Selective Derivatization of Multifunctional Analytes Containing Phenolic and Aliphatic Hydroxyls

When analyzing compounds bearing both phenolic and aliphatic hydroxyl groups (e.g., catechol estrogens, certain flavonoids), TMS-HFB can be employed to achieve differential protection. The phenolic hydroxyl undergoes acylation to the HFB ester while the aliphatic hydroxyl is silylated to the TMS ether, generating a mixed derivative with distinct mass spectrometric fragmentation that enhances identification confidence [4].

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